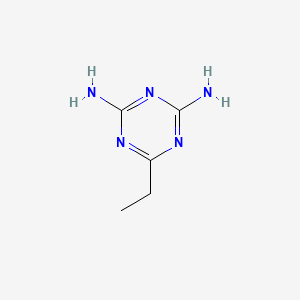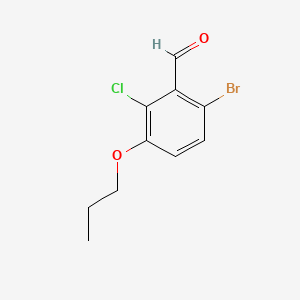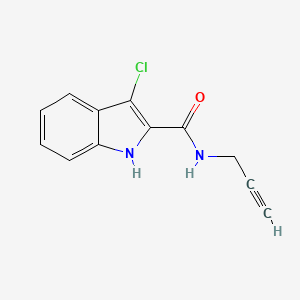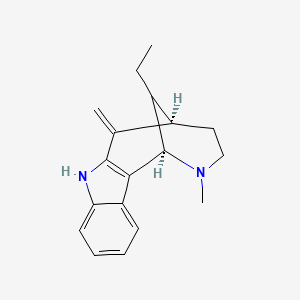
Dasycarpidan, 1-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dasycarpidan, 1-methylene- is a bioactive compound with the molecular formula C18H22N2. It is known for its presence in various plant species and has been identified as a significant phytochemical with potential medicinal properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dasycarpidan, 1-methylene- involves several steps, starting from readily available precursors. One common method includes the use of diazomethane (CH2N2) to generate methylene intermediates, which then react with suitable substrates to form the desired compound . The reaction conditions typically involve the use of light, heat, or copper to facilitate the loss of nitrogen gas and the formation of the methylene group .
Industrial Production Methods
Industrial production of Dasycarpidan, 1-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .
化学反応の分析
Types of Reactions
Dasycarpidan, 1-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as dasycarpidone and dasycarpidol.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in the reactions of Dasycarpidan, 1-methylene- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of Dasycarpidan, 1-methylene- include dasycarpidone, dasycarpidol, and nordasycarpidone.
科学的研究の応用
作用機序
The mechanism of action of Dasycarpidan, 1-methylene- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins, inhibiting their function and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Dasycarpidan, 1-methylene- can be compared with other similar compounds, such as:
Dasycarpidan-1-methanol, acetate (ester): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Caryophyllene oxide: Another bioactive compound with anticancer properties, but with a different chemical structure and mechanism of action.
特性
CAS番号 |
517-81-7 |
|---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1 |
InChIキー |
MFFIRXGJJPPAMA-QLYHWAPBSA-N |
異性体SMILES |
CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C |
正規SMILES |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
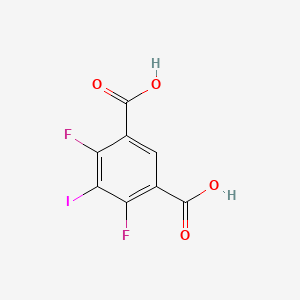
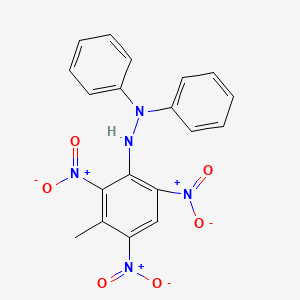
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
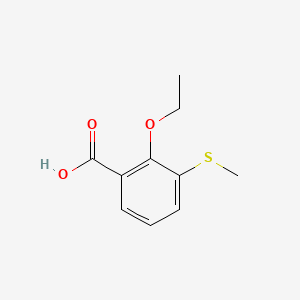
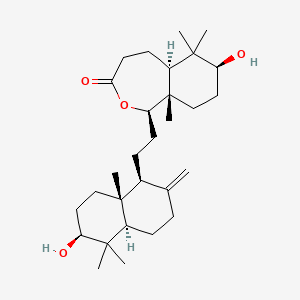
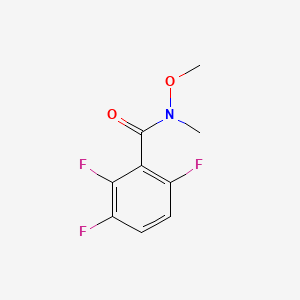
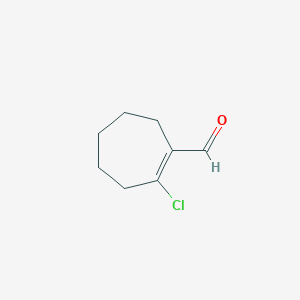
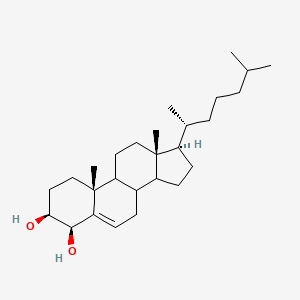
![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)
